3-Amino-6-methoxypyridazine 3-Amino-6-methoxypyridazine
Brand Name: Vulcanchem
CAS No.: 7252-84-8
VCID: VC1965004
InChI: InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)
SMILES: COC1=NN=C(C=C1)N
Molecular Formula: C5H7N3O
Molecular Weight: 125.13 g/mol

3-Amino-6-methoxypyridazine

CAS No.: 7252-84-8

Cat. No.: VC1965004

Molecular Formula: C5H7N3O

Molecular Weight: 125.13 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-methoxypyridazine - 7252-84-8

Specification

CAS No. 7252-84-8
Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
IUPAC Name 6-methoxypyridazin-3-amine
Standard InChI InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)
Standard InChI Key YPWBPONDYDVMLX-UHFFFAOYSA-N
SMILES COC1=NN=C(C=C1)N
Canonical SMILES COC1=NN=C(C=C1)N

Introduction

Chemical Structure and Properties

3-Amino-6-methoxypyridazine is a pyridazine derivative characterized by an amino group at the 3-position and a methoxy group at the 6-position. The compound has the molecular formula C5H7N3O and a molecular weight of 125.13 g/mol .

Structural Information

The compound features a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2), with an amino substituent at position 3 and a methoxy group at position 6. This structural arrangement contributes to its unique chemical reactivity and applications in synthesis .

ParameterValue
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
CAS Number7252-84-8
IUPAC Name6-methoxypyridazin-3-amine
InChIInChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)
InChIKeyYPWBPONDYDVMLX-UHFFFAOYSA-N
SMILESC1(N)=NN=C(OC)C=C1

Physical and Chemical Properties

3-Amino-6-methoxypyridazine exhibits specific physical and chemical characteristics that influence its behavior in chemical reactions and its utility in pharmaceutical applications .

PropertyValue
Physical StateSolid
Melting Point108-109°C
Boiling Point353.5±22.0°C (Predicted)
Density1.224
pKa5.84±0.10 (Predicted)
LogP0.65
PSA61.03
Storage Conditions2-8°C (protect from light)

The compound's amino group confers nucleophilic properties, enabling it to participate in various substitution reactions, while the methoxy group contributes to the compound's electronic properties and reactivity patterns .

Synthetic Methods

Several synthetic routes have been developed for the preparation of 3-amino-6-methoxypyridazine, each with specific advantages depending on scale, available reagents, and desired purity.

Synthesis from 3-Amino-6-chloropyridazine

The most common synthetic pathway involves the nucleophilic substitution of 3-amino-6-chloropyridazine with sodium methoxide :

  • In a typical procedure, 3.40 g (0.026 mol) of 3-amino-6-chloropyridazine is combined with sodium methoxide solution (prepared from 0.61 g of sodium metal and 50 ml of methanol) in a sealed Carius tube .

  • The reaction mixture is heated at elevated temperatures (typically 120-180°C) for 20 hours .

  • After cooling and opening the tube, the contents are filtered to remove insoluble materials .

  • The filtrate is evaporated to dryness at room temperature under an air jet .

  • The resulting orange-brown crystalline solid is purified by dissolution in a 60:40 petroleum ether-chloroform solution, treated with activated charcoal, and filtered .

  • The final product, 3-amino-6-methoxypyridazine, is obtained as a white crystalline solid with a melting point of 103-105°C .

Alternative Synthetic Method with Copper Catalyst

An alternative method using copper as a catalyst has also been reported :

  • A mixture of 3-amino-6-chloropyridazine (500 mg, 3.86 mmol), sodium methoxide (1.0 ml, 4.4 mmol, 25% w/w), and copper powder (331 mg, 5.17 mmol) in methanol (3 ml) is heated in a sealed tube at 160°C for 24 hours .

  • After cooling, the reaction mixture is diluted with methanol (10 ml), filtered, and the filtrate is concentrated under vacuum .

  • The residue is purified by chromatography on silica gel with acetate and hexane (1:2) as eluent .

  • This method yields 413 mg of 3-amino-6-methoxypyridazine (85.7% yield) .

  • The product can be confirmed by 1H NMR (CDCl3): δ 6.81 (m, 2H), 4.62 (brs, 2H), 4.00 (s, 3H) .

Chemical Reactivity

3-Amino-6-methoxypyridazine demonstrates diverse chemical reactivity, participating in various types of reactions due to its functional groups and heterocyclic structure.

Nucleophilic Substitution Reactions

Applications in Pharmaceutical Industry

3-Amino-6-methoxypyridazine has significant applications in the pharmaceutical industry, particularly as a key intermediate in the synthesis of various therapeutic agents.

Synthesis of Relugolix

One of the most notable applications of 3-amino-6-methoxypyridazine is as a key intermediate in the synthesis of Relugolix, a gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of various conditions :

  • Relugolix is used for treating pain caused by endometriosis, uterine fibroids, and advanced prostate cancer .

  • The specific structural features of 3-amino-6-methoxypyridazine contribute to the biological activity of the final drug product .

Synthesis of Other Bioactive Compounds

3-Amino-6-methoxypyridazine serves as a building block for various other biologically active compounds:

  • It is used in the development of novel antibiotics and anti-cancer agents .

  • The compound has been employed in the synthesis of sulfanilamide derivatives with improved therapeutic effects compared to sulfadiazine and sulfapyridazine .

  • The specific process for converting 3-amino-6-methoxypyridazine to sulfanilamide derivatives involves reaction with p-acetylsulfanilyl chloride in suitable solvents, followed by deacylation through hydrolysis .

Process Impurities and Quality Control

In the manufacturing process of 3-amino-6-methoxypyridazine, various process impurities may be introduced that require careful monitoring to ensure product quality .

Common Process Impurities

Several impurities have been identified in the conventional synthesis process of 3-amino-6-methoxypyridazine :

  • 3-amino-6-chloropyridazine (starting material)

  • 3-amino-6-hydroxypyridazine

  • 3-chloro-6-hydroxypyridazine

  • 3-dichloropyridazine

  • 3,6-dimethoxypyridazine

  • 3-aminopyridazine

Detection Methods

Detection methods for 3-amino-6-methoxypyridazine and its related substances have been developed for quality control purposes :

  • Test solution preparation: Precisely weighing about 25 mg of the sample, placing in a 50 ml measuring flask, and dissolving in water with ultrasonic assistance .

  • Control solution preparation: Diluting the test solution to create standards for comparison .

  • Specific degradation tests: Various degradation conditions are used to assess stability and identify potential degradation products .

These analytical methods are crucial for ensuring the purity and quality of 3-amino-6-methoxypyridazine when used as a pharmaceutical intermediate.

Physical Characterization

Advanced physical characterization techniques provide deeper insights into the structural properties of 3-amino-6-methoxypyridazine.

Predicted Collision Cross Section

Mass spectrometry studies have yielded predicted collision cross section (CCS) values for various adducts of 3-amino-6-methoxypyridazine :

Adductm/zPredicted CCS (Ų)
[M+H]+126.06619121.9
[M+Na]+148.04813134.6
[M+NH4]+143.09274129.9
[M+K]+164.02207129.3
[M-H]-124.05164123.3
[M+Na-2H]-146.03358129.4
[M]+125.05837123.9
[M]-125.05946123.9

These values provide important information for analytical identification and characterization of the compound in complex mixtures using ion mobility spectrometry coupled with mass spectrometry .

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